3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride
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Overview
Description
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride is an organic compound with the molecular formula C6H10N2O3·HCl. It is a derivative of piperidine and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Mechanism of Action
Mode of Action
It’s known that many similar compounds interact with their targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain enzymes or signaling pathways .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, such as alterations in gene expression, enzyme activity, or cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride involves multiple steps:
Starting Material: The synthesis begins with L-Glutamine, which undergoes protection in an alkaline medium to obtain N-tert-butoxycarbonyl-L-Glutamine.
Cyclization: In an anhydrous environment, N-tert-butoxycarbonyl-L-Glutamine is cyclized using N,N’-carbonyldiimidazole as a catalyst to form N-tert-butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The protected intermediate is then deprotected in an acidic medium, followed by the addition of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
High-Temperature Reactions: Using high temperatures to facilitate the reaction between 2,6-piperidinedione and sodium sulfide to form 3-amino-2,6-piperidinedione.
Hydrochloride Formation: Reacting 3-amino-2,6-piperidinedione with hydrochloric acid to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs with anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,6-piperidinedione hydrochloride
- 2-Amino-glutarimide hydrochloride
- 3-Amino-2,6-dioxopiperidine hydrochloride
- DL-Glutamic acid imide hydrochloride
- Glutamimide hydrochloride
Uniqueness
3-Amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its hydroxymethyl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-3-(hydroxymethyl)piperidine-2,6-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3.ClH/c7-6(3-9)2-1-4(10)8-5(6)11;/h9H,1-3,7H2,(H,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRWSKPIDKEHCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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